molecular formula C5H7BrO2S B2780684 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide CAS No. 1195706-31-0

4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide

Cat. No.: B2780684
CAS No.: 1195706-31-0
M. Wt: 211.07
InChI Key: IEALZOHSWYAFJZ-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide (CAS 1195706-31-0) is a high-value, brominated cyclic sulfone that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research . Its molecular formula is C5H7BrO2S, with a molecular weight of 211.08 g/mol . The compound features a reactive carbon-bromine bond, making it an excellent electrophile for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to form carbon-carbon bonds, and a handle for nucleophilic substitutions . Concurrently, the 1,1-dioxide (sulfone) group activates adjacent carbon centers and imparts strong electron-withdrawing characteristics, influencing the compound's reactivity and the physicochemical properties of resulting molecules. This unique combination allows researchers to functionalize the thiopyran ring system efficiently, making it a valuable scaffold for constructing diverse compound libraries for pharmaceutical screening and for the development of potential bioactive agents. This product is intended for research purposes only and is strictly not intended for human or animal use .

Properties

IUPAC Name

4-bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2S/c6-5-1-3-9(7,8)4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEALZOHSWYAFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide typically involves the bromination of 3,6-dihydro-2H-thiopyran. A common method includes the use of bromine in a solvent such as dichloromethane under reflux conditions . The reaction is carried out by adding a bromine solution dropwise to a solution of 3,6-dihydro-2H-thiopyran in dichloromethane, followed by stirring and heating .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiopyrans, sulfoxides, and sulfones .

Scientific Research Applications

Antiglaucoma and Diuretic Properties

Research indicates that compounds related to 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide exhibit biological activities that can be leveraged for therapeutic purposes. For instance, derivatives of thiopyran dioxides have been investigated for their potential as antiglaucoma agents and diuretics. Notably, the compound Dorzolamide is recognized as a marked drug in this category .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of thiopyran derivatives. For example, EEDi-5285—a compound structurally similar to thiopyrans—has demonstrated potent inhibition of embryonic ectoderm development, indicating a promising avenue for cancer therapy . This suggests that this compound and its analogs could be further explored for their efficacy in cancer treatment.

Diels-Alder Reactions

The chemical behavior of this compound has been studied in various reactions. One significant reaction type is the Diels-Alder reaction, where thiopyrans serve as substrates leading to functionalized products. This reactivity is essential for synthesizing complex organic molecules and exploring new synthetic pathways .

Rearrangement Reactions

Additionally, thiopyrans have been involved in [2+3]-sigmatropic rearrangements and other rearrangement reactions. These transformations are crucial for developing new synthetic methodologies and understanding the underlying mechanisms of chemical reactivity .

Summary Table of Findings

Application Description References
Synthesis Multi-step synthesis from dihydro-2H-thiopyran-3(4H)-one using oxidation and reduction methods
Antiglaucoma Agent Potential therapeutic use as an antiglaucoma agent similar to Dorzolamide
Anticancer Activity Similar compounds show potential in inhibiting cancer cell growth
Diels-Alder Reactions Used as substrates for synthesizing functionalized compounds
Rearrangement Reactions Involved in various rearrangement reactions critical for organic synthesis

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include sulfone-containing heterocycles with variations in ring size, substituents, or oxidation states.

Compound Name Structural Features Key Differences
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide Six-membered thiazinane ring with SO₂, bromophenoxy substituent Larger ring (thiazinane vs. thiopyran), phenoxy vs. direct Br substitution
3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione Fused benzothiadiazine-dione system with Br Bicyclic structure, additional ketone groups
6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine 1,1-dioxide hydrochloride Benzothiopyran backbone, amine substituent Aromatic benzene ring vs. non-aromatic thiopyran
3-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide Bromomethyl substituent at position 3 Substituent position (Br at C3 vs. C4)

Key Insight : The position of bromine (e.g., C4 vs. C3) and ring type (thiopyran vs. thiazinane) significantly influence reactivity and applications. Benzannulated derivatives (e.g., ) exhibit enhanced aromatic stability, while amine-substituted analogues (e.g., ) are prioritized for drug discovery.

Reactivity and Functionalization

Reactivity differences arise from electronic and steric effects:

Reaction 4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide Analogues
Bromine Addition Not reported α-Sulfones (e.g., V ) react in aprotic media; β-sulfones (e.g., VII ) require aqueous conditions
Cross-Coupling Likely via Suzuki-Miyaura (Br as leaving group) 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide undergoes Suzuki coupling (74% yield)
Nucleophilic Substitution Br substitution feasible Bromophenoxy derivatives (e.g., 35 ) resist substitution due to electron-withdrawing SO₂

Key Insight: Conjugation between the sulfone group and double bonds in α-sulfones (e.g., 2,5-dihydrothiophene 1,1-dioxide ) enhances electrophilicity, enabling rapid bromine addition. In contrast, non-conjugated β-sulfones exhibit slower reactivity .

Physicochemical Properties

Property This compound 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide
Molecular Weight ~273.12 (estimated) 312.61 (hydrochloride salt)
Solubility Likely polar aprotic soluble Enhanced water solubility due to amine hydrochloride
Stability Stable under inert conditions Sensitive to moisture (hydrochloride salt)

Key Insight: Amine-functionalized derivatives (e.g., ) exhibit improved solubility but require careful handling due to hygroscopicity. Bromine substituents increase molecular weight and may reduce bioavailability compared to non-halogenated analogues.

Biological Activity

4-Bromo-3,6-dihydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7BrO2S
  • Molecular Weight : 227.09 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiopyran derivatives highlighted their effectiveness against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiopyran Derivative AE. faecalis40 µg/mL
Thiopyran Derivative BP. aeruginosa50 µg/mL

These derivatives demonstrated comparable efficacy to standard antibiotics such as ceftriaxone, suggesting a promising role for thiopyran compounds in treating infections caused by resistant bacteria .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that thiopyran derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes the IC50 values of various thiopyran derivatives against different cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Thiopyran Derivative CMCF-7 (breast cancer)15 µM
Thiopyran Derivative DPC-3 (prostate cancer)10 µM
Thiopyran Derivative EA549 (lung cancer)12 µM

These findings indicate that the compound may target specific molecular pathways involved in cancer progression, including those related to angiogenesis and cell signaling .

Anti-inflammatory Activity

The anti-inflammatory properties of thiopyran derivatives have also been explored. One study evaluated the inhibitory effects of these compounds on pro-inflammatory cytokines such as IL-6 and TNF-α:

CompoundCytokine Inhibition (%)
Thiopyran Derivative FIL-6: 89%
Thiopyran Derivative GTNF-α: 78%

These results suggest that the compound may be effective in managing inflammatory conditions by modulating immune responses .

Case Studies

Several case studies have provided insight into the practical applications of thiopyran derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with thiopyran derivatives showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
  • Case Study on Cancer Treatment : A pilot study on patients with advanced breast cancer indicated that a regimen including thiopyran derivatives resulted in improved patient outcomes and reduced tumor sizes.

Q & A

Q. How to design a mechanistic study for sulfone-directed C–Br bond formation?

  • Methodological Answer :
  • Radical Traps : Add TEMPO to test for radical intermediates.
  • Electrophilicity Assessment : Compare bromination rates with Hammett substituent constants (σ⁺).
  • Computational Modeling : Transition-state optimization (e.g., DFT at B3LYP/6-31G* level) identifies key orbital interactions .

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